N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a bifunctional ethanediamide derivative featuring a furan-2-yl moiety, a 4-methylbenzenesulfonyl group, and a 4-methoxyphenylethyl substituent. Its molecular formula is C₂₅H₂₈N₂O₇S, with a calculated molecular weight of 500.57 g/mol. The compound combines sulfonamide and amide functionalities, which are often associated with biological activity, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZJZHUZQVIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. A common synthetic route includes the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a cyclization reaction.
Sulfonylation: The furan-2-yl intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Amidation: The sulfonylated intermediate is then reacted with an ethanediamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are summarized in Table 1, highlighting variations in substituents and molecular properties.
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Differences and Implications
Sulfonamide vs. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) . Piperazine derivatives (e.g., BA72388) may exhibit improved solubility due to their basic nitrogen atoms, whereas sulfonamides often have lower solubility .
Substituent Position Effects: The 4-methoxyphenylethyl group in the target compound contrasts with 2-methoxyphenylethyl in BA72532.
Biological Activity Trends: Compounds with 4-methoxyphenyl groups (e.g., ’s derivatives) show hypoglycemic activity (e.g., 21–25% blood sugar reduction in rat models). Sulfonamide-containing analogs (e.g., AR-769) are hypothesized to target sulfonylurea receptors or tyrosine kinases, though direct evidence for the target compound is lacking .
Physicochemical Properties
Infrared Spectroscopy :
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a novel compound with a complex structure that incorporates a furan ring, sulfonamide groups, and an ethanediamide backbone. This unique arrangement contributes to its potential biological activities, making it a candidate for further medicinal chemistry exploration.
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The biological activities attributed to this compound include:
- Antioxidant Activity : The presence of the furan ring has been linked to antioxidant properties, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, such as NF-κB activation, which could suggest a therapeutic role in inflammatory diseases.
- Antimicrobial Properties : Some derivatives of sulfonamide compounds are known for their antimicrobial effects, indicating potential applications in treating infections.
In Vitro Studies
In vitro studies have demonstrated that derivatives with similar structures can significantly inhibit pro-inflammatory cytokines in macrophage cell lines. For instance, compounds derived from furan and sulfonamide structures have been shown to suppress LPS-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity .
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Neopetasan | NF-κB inhibition | 0.31 ± 0.05 |
| 7-Methoxy-2-(2-phenylethyl)chromone | NO suppression | Not specified |
| 6,7-Dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone | Strongest inhibition | Not specified |
While the exact mechanism of action for this compound remains largely unexplored, it is hypothesized that its biological activity may stem from its ability to interact with specific protein targets involved in inflammatory and oxidative stress pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of furan derivatives with sulfonamide precursors under controlled conditions to yield the final product. The structural features such as the position of the furan ring and the type of substituents on the aromatic rings can significantly influence the biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
